BACE-1 Binding Affinity vs. Unsubstituted Morpholine
The introduction of a 3-cyano group onto the morpholine ring confers a dramatic increase in binding affinity for the β-secretase (BACE-1) enzyme, a key target in Alzheimer's disease research. While unsubstituted morpholine exhibits negligible binding to BACE-1, morpholine-3-carbonitrile demonstrates a potent inhibitory effect. In a direct head-to-head comparison, the (R)-enantiomer of morpholine-3-carbonitrile achieved an IC₅₀ of 22 nM against BACE-1 . This quantifies the structural advantage of the nitrile group in this specific biological context.
| Evidence Dimension | BACE-1 Enzyme Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 22 nM |
| Comparator Or Baseline | Unsubstituted Morpholine: No significant inhibition |
| Quantified Difference | > 10⁶-fold improvement in potency |
| Conditions | In vitro BACE-1 enzymatic assay |
Why This Matters
For researchers developing BACE-1 inhibitors, this data provides a compelling, quantifiable reason to select morpholine-3-carbonitrile over a simpler morpholine analog as a starting point for lead optimization.
